molecular formula C11H13FN2OSi B2377388 2-(4-Fluorophenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole CAS No. 890405-12-6

2-(4-Fluorophenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole

Cat. No.: B2377388
CAS No.: 890405-12-6
M. Wt: 236.321
InChI Key: FORWOPYDWOUWEQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with trimethylsilyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of silanol derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Silanol derivatives.

    Reduction: Hydrogenated or ring-opened products.

    Substitution: Functionalized derivatives with various substituents on the fluorophenyl ring.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

    2-Phenyl-5-(trimethylsilyl)-1,3,4-oxadiazole: Lacks the fluorine substituent, which can affect its reactivity and binding properties.

    2-(4-Chlorophenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole: Contains a chlorine substituent instead of fluorine, leading to different electronic and steric effects.

    2-(4-Methylphenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole: The methyl group provides different hydrophobic interactions compared to the fluorine substituent.

Uniqueness: The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole imparts unique electronic properties, enhancing its potential interactions with biological targets and its stability in various chemical environments. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2OSi/c1-16(2,3)11-14-13-10(15-11)8-4-6-9(12)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORWOPYDWOUWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NN=C(O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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